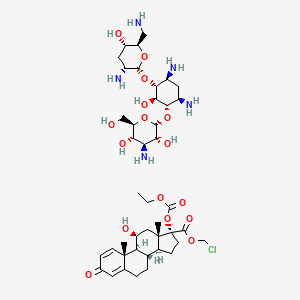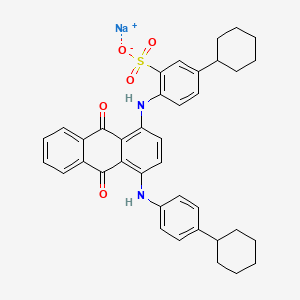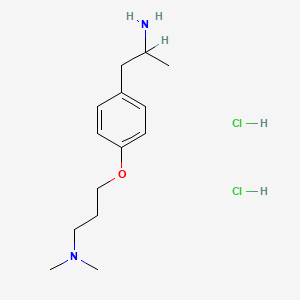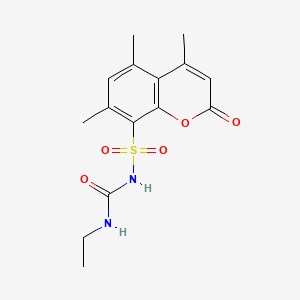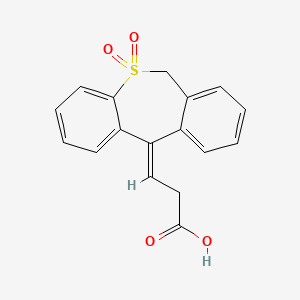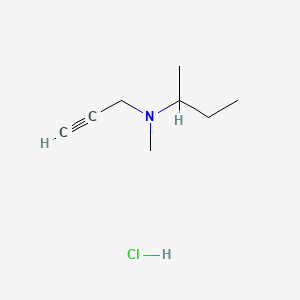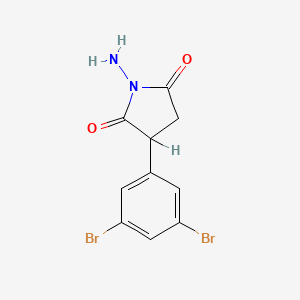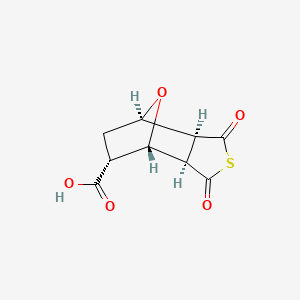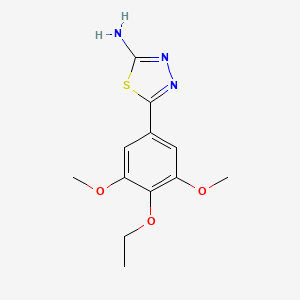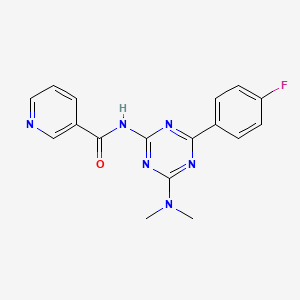
3-Pyridinecarboxamide, N-(4-(dimethylamino)-6-(4-fluorophenyl)-1,3,5-triazin-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxamide, N-(4-(dimethylamino)-6-(4-fluorophenyl)-1,3,5-triazin-2-yl)- is a complex organic compound that features a pyridinecarboxamide core with a triazine ring substituted with dimethylamino and fluorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-(4-(dimethylamino)-6-(4-fluorophenyl)-1,3,5-triazin-2-yl)- typically involves multi-step organic reactions. The initial step often includes the formation of the pyridinecarboxamide core, followed by the introduction of the triazine ring. The dimethylamino and fluorophenyl groups are then added through substitution reactions. Common reagents used in these reactions include dimethylamine, fluorobenzene, and triazine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarboxamide, N-(4-(dimethylamino)-6-(4-fluorophenyl)-1,3,5-triazin-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction is common for introducing new substituents on the triazine ring or the pyridinecarboxamide core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
3-Pyridinecarboxamide, N-(4-(dimethylamino)-6-(4-fluorophenyl)-1,3,5-triazin-2-yl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxamide, N-(4-(dimethylamino)-6-(4-fluorophenyl)-1,3,5-triazin-2-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazine ring and the dimethylamino group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and disruption of protein-protein interactions .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Pyridinecarboxamide, N-(3-chloro-4-fluorophenyl)-2-(ethylthio)-
- 3-Pyridinecarboxamide, 2-(ethylthio)-N-(4-fluorophenyl)-
- 3-Pyridinecarboxamide, 5-bromo-N-(4-fluorophenyl)-
Uniqueness
Compared to similar compounds, 3-Pyridinecarboxamide, N-(4-(dimethylamino)-6-(4-fluorophenyl)-1,3,5-triazin-2-yl)- stands out due to the presence of the dimethylamino group, which enhances its solubility and reactivity. The fluorophenyl group also contributes to its unique electronic properties, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
85633-18-7 |
|---|---|
Fórmula molecular |
C17H15FN6O |
Peso molecular |
338.34 g/mol |
Nombre IUPAC |
N-[4-(dimethylamino)-6-(4-fluorophenyl)-1,3,5-triazin-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H15FN6O/c1-24(2)17-21-14(11-5-7-13(18)8-6-11)20-16(23-17)22-15(25)12-4-3-9-19-10-12/h3-10H,1-2H3,(H,20,21,22,23,25) |
Clave InChI |
IHZCSUTVWGUMAF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC(=NC(=N1)NC(=O)C2=CN=CC=C2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



